REACTION_CXSMILES
|
C([N:8]1[C:16]([CH3:18])([CH3:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]1([CH3:20])[CH3:19])C1C=CC=CC=1>CC(O)=O.[Pd]>[CH3:17][C:16]1([CH3:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH3:20])([CH3:19])[NH:8]1
|
Name
|
1,1,3,3-tetramethylisoindolin-2-yloxyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
nitroxides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
metalloporphyrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrogens
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.864 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(C2=CC=CC=C2C1(C)C)(C)C
|
Name
|
|
Quantity
|
34 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
169.5 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at rt for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
(The reaction was splited in 3 batches)
|
Type
|
CUSTOM
|
Details
|
The flask was placed in a high pressure reactor
|
Type
|
ADDITION
|
Details
|
The reactor was charged with H2
|
Type
|
CUSTOM
|
Details
|
purged for 5 cycles
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in water (5 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(C2=CC=CC=C12)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.165 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |